molecular formula C12H12O B8534427 3,4-Dimethylnaphthalen-1-ol

3,4-Dimethylnaphthalen-1-ol

Cat. No. B8534427
M. Wt: 172.22 g/mol
InChI Key: KHKLHLMLAHHODS-UHFFFAOYSA-N
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Patent
US09284323B2

Procedure details

To a solution of 2,3-dimethylfuran (1.06 mL, 10 mmol) in anhydrous THF (10 mL) was added magnesium powder (0.292 g, 12 mmol). The reaction mixture was heated to reflux for 5 minutes. The reaction flask was placed in a room temperature oil bath and a solution of 1-bromo-2-fluorobenzene (1.08 mL, 10 mmol) in anhydrous THF (10 mL) was added. The reaction mixture was heated to 35° C. for 1 hour, heated to reflux over 1 hour, and stirred at reflux for 1 hour. The reaction mixture was cooled and poured into saturated ammonium chloride solution and diluted with water. The product was extracted with ethyl acetate (2×) and the combined organic layer dried (MgSO4), filtered, concentrated and purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes) to give the desired product.
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
0.292 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[CH3:7].[Mg].Br[C:10]1[CH:15]=CC=[CH:12][C:11]=1F.[Cl-].[NH4+].[CH2:19]1COC[CH2:20]1>O>[CH3:15][C:10]1[CH:3]=[C:2]([OH:1])[C:6]2[C:7]([C:11]=1[CH3:12])=[CH:20][CH:19]=[CH:4][CH:5]=2 |f:3.4|

Inputs

Step One
Name
Quantity
1.06 mL
Type
reactant
Smiles
CC=1OC=CC1C
Name
Quantity
0.292 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.08 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)F
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was placed in a room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C2=CC=CC=C2C1C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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